molecular formula C27H30N6 B14294654 N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine CAS No. 121760-62-1

N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14294654
CAS No.: 121760-62-1
M. Wt: 438.6 g/mol
InChI Key: JHEQYAXYXVNNIE-UHFFFAOYSA-N
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Description

N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine: is a triazine derivative known for its unique chemical structure and properties. This compound belongs to the class of 1,3,5-triazines, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The presence of three [(4-methylphenyl)methyl] groups attached to the nitrogen atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 4-methylbenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the trisubstituted product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, alcohols, thiols), organic solvents, reflux conditions.

Major Products Formed:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways and targets makes it a promising candidate for drug development.

Industry: In industrial applications, N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine is used as a stabilizer in polymers and as an additive in coatings and adhesives. Its chemical stability and reactivity make it suitable for enhancing the performance of industrial products.

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biological pathways. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling and responses.

Comparison with Similar Compounds

    Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity in treating lung, breast, and ovarian cancer.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness: N2,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability, reactivity, and potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

CAS No.

121760-62-1

Molecular Formula

C27H30N6

Molecular Weight

438.6 g/mol

IUPAC Name

2-N,4-N,6-N-tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H30N6/c1-19-4-10-22(11-5-19)16-28-25-31-26(29-17-23-12-6-20(2)7-13-23)33-27(32-25)30-18-24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3,(H3,28,29,30,31,32,33)

InChI Key

JHEQYAXYXVNNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C

Origin of Product

United States

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